

L-Triazolealanine: An In-Depth Technical Guide on its In Vivo Profile

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Compound of Interest						
Compound Name:	Triazolealanine					
Cat. No.:	B160205	Get Quote				

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Disclaimer: The following technical guide summarizes the currently available scientific information regarding the in vivo profile of L-**Triazolealanine**. It is important to note that the majority of existing research has been conducted in the context of its role as a metabolite of triazole-based fungicides. As of the date of this document, there is a notable absence of publicly available in vivo studies investigating the therapeutic efficacy of L-**Triazolealanine** for any specific disease indication.

Executive Summary

L-**Triazolealanine**, a non-proteinogenic amino acid and a structural analog of L-histidine, is primarily recognized as a common metabolite of various triazole fungicides. Its in vivo characteristics have been evaluated predominantly through toxicological and metabolic studies as part of the safety assessment of these agricultural compounds. This guide provides a comprehensive overview of the existing data on L-**Triazolealanine**'s toxicology, metabolism, and mechanism of action as understood from non-therapeutic in vivo studies. The information presented herein is intended to serve as a foundational resource for researchers interested in the in vivo behavior of this compound.

Toxicology Profile

Toxicological evaluations of L-**Triazolealanine** have generally indicated a low level of acute toxicity when administered orally. The available data from studies in rodents are summarized



below.

Acute Toxicity

Species	Route of Administration	LD50 (mg/kg bw)	Observed Effects	Citation
Mouse	Oral	> 5000	No treatment- related clinical signs or mortalities observed.	[1]
Rat	Oral	> 5000	No treatment- related clinical signs or mortalities observed. A slight to moderate increase in the incidence of dyspnoea, exophthalmos, ruffled fur, and hunched posture were observed after dosing and subsided within 10 days.	[1]

Reproductive and Developmental Toxicity

Short-term and developmental toxicity studies have been conducted to assess the potential adverse effects of L-**Triazolealanine** on reproduction and fetal development.



Study Type	Species	Key Findings	NOAEL (mg/kg bw/day)	Citation
Reproductive Toxicity	Rat	No reproductive toxicity was observed at the highest dose tested. Reduced mean litter weights were observed at the LOAEL of 929 mg/kg bw/day.	For offspring toxicity: 192	[1]
Developmental Toxicity	Rat	No systemic toxicity was observed in dams. Increased incidences of skeletal findings were seen in the offspring at intermediate and highest doses. The compound was not considered teratogenic.	For developmental toxicity: 100	[1]

Experimental Protocol: Developmental Toxicity Study in Rats

- Animal Model: Pregnant rats.
- Dosing: L-Triazolealanine administered by oral gavage at doses up to and including 1000 mg/kg bw/day.
- Endpoints Assessed:



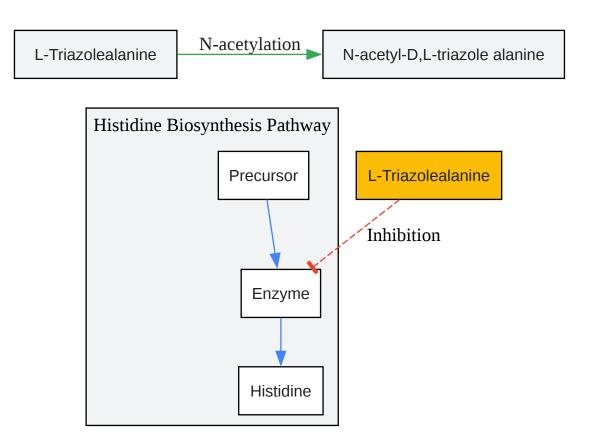
- Maternal toxicity: Clinical signs, body weight, food consumption.
- Developmental toxicity: Fetal viability, fetal weight, and detailed morphological examinations including skeletal and visceral abnormalities.

Metabolism and Pharmacokinetics

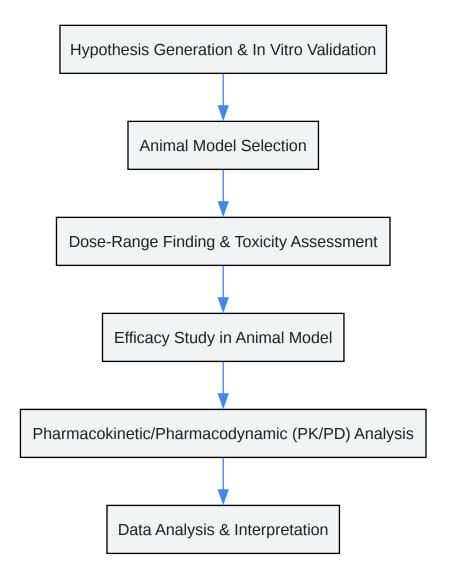
Studies investigating the metabolic fate of L-**Triazolealanine** in rats have shown that the compound is well-absorbed after oral administration and is primarily excreted in the urine.

Metabolic Pathway

The primary metabolic transformation of D,L-triazolyl alanine observed in rats is N-acetylation. [2]







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References

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- 2. fao.org [fao.org]



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